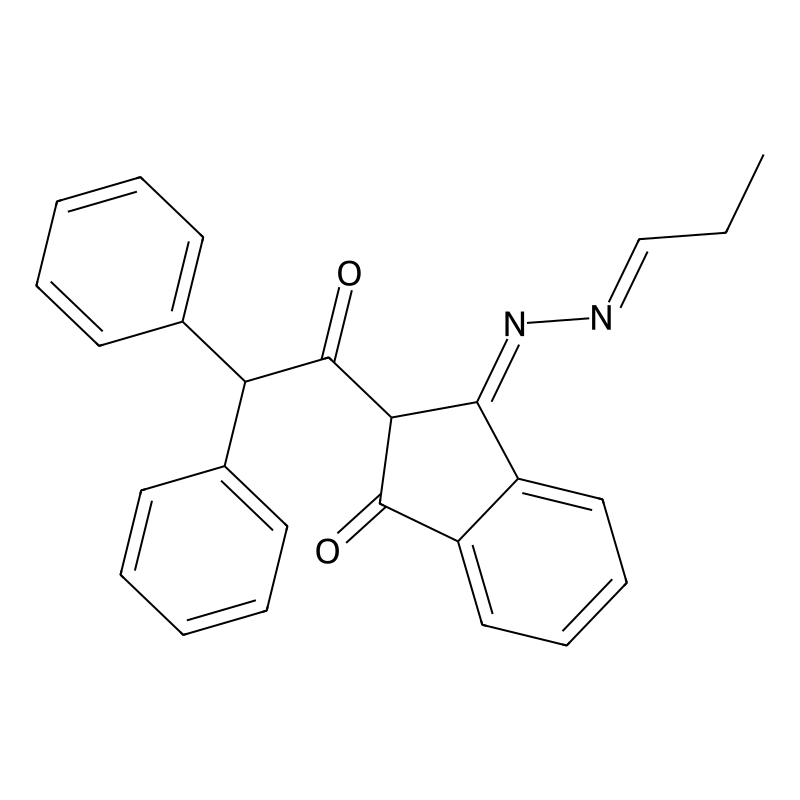Propionaldehyde, DAIH derivative

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Propionaldehyde, also known as propanal, is an organic compound with the molecular formula or . It is a colorless, flammable liquid characterized by a pungent, fruity odor. As the simplest aldehyde with a prochiral methylene group, propionaldehyde can form chiral derivatives through reactions involving its functional groups . The compound is produced industrially in large quantities, primarily through hydroformylation of ethylene, where carbon monoxide and hydrogen react with ethylene to yield propionaldehyde .
- Hydrogenation: Converts propionaldehyde to n-propanol.
- Aldol Condensation: Forms β-hydroxy aldehydes or ketones when reacted with itself or other carbonyl compounds.
- Oxidation: Leads to the formation of propionic acid when oxidized.
- Reductive Amination: Yields propanamine when treated with amines .
In aqueous solutions, propionaldehyde can exist in equilibrium with its geminal diol form, 1,1-propanediol .
Industrial Synthesis- Hydroformylation: The primary method for large-scale production involves the reaction of ethylene with carbon monoxide and hydrogen.
Laboratory Synthesis- Oxidation of 1-Propanol: Propionaldehyde can also be synthesized by oxidizing 1-propanol using sulfuric acid and potassium dichromate under controlled conditions to prevent over-oxidation to propionic acid .
- Oxidation of 1-Propanol: Propionaldehyde can also be synthesized by oxidizing 1-propanol using sulfuric acid and potassium dichromate under controlled conditions to prevent over-oxidation to propionic acid .
Propionaldehyde serves multiple purposes in both industrial and laboratory settings:
- Chemical Building Block: It is primarily used as a precursor for various chemicals such as trimethylolethane, which is essential in producing alkyd resins.
- Synthesis of Aroma Compounds: It is involved in synthesizing several aroma compounds like cyclamen aldehyde and helional.
- Solvent: Due to rising demand for non-chlorinated solvents, n-propanol derived from propionaldehyde is increasingly utilized in various applications .
Several compounds share structural similarities with propionaldehyde. Below is a comparison highlighting their unique characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acetaldehyde | C2H4O | Two-carbon aldehyde; simpler than propionaldehyde |
| Butyraldehyde | C4H8O | Four-carbon aldehyde; higher boiling point |
| Valeraldehyde | C5H10O | Five-carbon aldehyde; used in flavoring agents |
| Crotonaldehyde | C4H6O | Unsaturated aldehyde; participates in polymerization |
| Benzaldehyde | C7H6O | Aromatic aldehyde; widely used in perfumery |
Propionaldehyde's uniqueness lies in its intermediate chain length and ability to form chiral derivatives, which are less common among similar aldehydes. Its applications in both industrial chemistry and biological systems further distinguish it from related compounds.







